N-[(4-methylpiperidin-4-yl)methyl]-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-methylpiperidin-4-yl)methyl]-1-benzothiophene-2-carboxamide, also known as MPBTC, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmaceutical applications. MPBTC is a benzothiophene derivative that exhibits a unique pharmacological profile, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of N-[(4-methylpiperidin-4-yl)methyl]-1-benzothiophene-2-carboxamide involves its binding to the sigma-1 receptor, which leads to the modulation of various signaling pathways. This results in the regulation of calcium homeostasis, neuroprotection, and anti-inflammatory effects.
Biochemical and Physiological Effects
Studies have shown that N-[(4-methylpiperidin-4-yl)methyl]-1-benzothiophene-2-carboxamide exhibits various biochemical and physiological effects. It has been found to have analgesic properties, reduce inflammation, and improve cognitive function. Additionally, N-[(4-methylpiperidin-4-yl)methyl]-1-benzothiophene-2-carboxamide has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[(4-methylpiperidin-4-yl)methyl]-1-benzothiophene-2-carboxamide is its high affinity for the sigma-1 receptor, which makes it a potent ligand for studying the receptor's function. However, one of the limitations of N-[(4-methylpiperidin-4-yl)methyl]-1-benzothiophene-2-carboxamide is its low solubility in water, which can make it challenging to use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[(4-methylpiperidin-4-yl)methyl]-1-benzothiophene-2-carboxamide. One potential application is the development of new drugs for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, N-[(4-methylpiperidin-4-yl)methyl]-1-benzothiophene-2-carboxamide may have potential applications in the treatment of chronic pain and inflammation. Further studies are needed to fully understand the pharmacological profile of N-[(4-methylpiperidin-4-yl)methyl]-1-benzothiophene-2-carboxamide and its potential therapeutic applications.
Conclusion
In conclusion, N-[(4-methylpiperidin-4-yl)methyl]-1-benzothiophene-2-carboxamide is a promising chemical compound that exhibits unique pharmacological properties. Its high affinity for the sigma-1 receptor makes it a potential candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the potential applications of N-[(4-methylpiperidin-4-yl)methyl]-1-benzothiophene-2-carboxamide and its mechanism of action.
Synthesemethoden
The synthesis of N-[(4-methylpiperidin-4-yl)methyl]-1-benzothiophene-2-carboxamide involves the reaction between 1-benzothiophene-2-carboxylic acid and 4-methylpiperidine in the presence of a coupling reagent. The reaction yields N-[(4-methylpiperidin-4-yl)methyl]-1-benzothiophene-2-carboxamide as a white crystalline solid with a high purity.
Wissenschaftliche Forschungsanwendungen
N-[(4-methylpiperidin-4-yl)methyl]-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. It exhibits a high affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain perception, cognitive function, and neuroprotection.
Eigenschaften
IUPAC Name |
N-[(4-methylpiperidin-4-yl)methyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-16(6-8-17-9-7-16)11-18-15(19)14-10-12-4-2-3-5-13(12)20-14/h2-5,10,17H,6-9,11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPCEJGZQDAXES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)CNC(=O)C2=CC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methylpiperidin-4-yl)methyl]-1-benzothiophene-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.